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(R)-2-hydroxypropyl-CoM(1-)

Cat. No.: B1243455
M. Wt: 199.3 g/mol
InChI Key: QWNJCCLFGYAGRK-RXMQYKEDSA-M
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Description

Contextualizing (R)-2-hydroxypropyl-CoM(1-) as a Unique Metabolic Intermediate

(R)-2-hydroxypropyl-CoM(1-) is formed during the metabolism of propylene (B89431) by bacteria like Xanthobacter autotrophicus Py2. nih.govnih.gov The pathway begins with the epoxidation of propylene to a mixture of (R)- and (S)-epoxypropane by an alkene monooxygenase. nih.govpnas.org The thiol group of Coenzyme M then acts as a nucleophile, attacking the electrophilic epoxide ring of (R)-epoxypropane. nih.govpnas.org This reaction is catalyzed by the enzyme epoxyalkane:CoM transferase (EaCoMT), resulting in the formation of (R)-2-hydroxypropyl-CoM. pnas.orgwikipedia.org

This intermediate is then oxidized by a stereospecific dehydrogenase, 2-[(R)-2-hydroxypropylthio]ethanesulfonate dehydrogenase (R-HPCDH), to form 2-ketopropyl-CoM. pnas.orgacs.org This series of reactions is essential for converting a toxic epoxide into a metabolite that can be further processed by the cell. wikipedia.org The pathway ultimately leads to the production of acetoacetate (B1235776), which can then enter central metabolic pathways. nih.govpnas.org The involvement of Coenzyme M is critical, as it transforms the electrophilic epoxide into a nucleophilic species suitable for subsequent carboxylation. nih.gov

Historical Perspective on Coenzyme M-Dependent Pathways beyond Methanogenesis

For a long time, Coenzyme M (2-mercaptoethanesulfonate) was exclusively associated with methanogenesis in archaea, where it functions as a methyl group carrier in the final step of methane (B114726) formation. nih.govpnas.org The discovery of its role in bacterial alkene metabolism in organisms like Xanthobacter autotrophicus Py2 and Rhodococcus rhodochrous B276 marked a significant paradigm shift. nih.govpnas.org This finding revealed that the biochemical utility of this small, simple cofactor was more diverse than previously appreciated.

Initial studies in the late 1970s suggested that CoM was specific to methanogens. nih.gov However, later research into how certain bacteria consume toxic epoxides led to the identification of a CoM-dependent pathway for propylene metabolism. nih.govpnas.org This pathway involves a four-component enzyme system that carboxylates epoxypropane to acetoacetate. pnas.org The discovery demonstrated that Coenzyme M is not only a substrate that forms covalent intermediates but is also regenerated at the end of the linear pathway, functioning as a true cofactor. pnas.org This expanded role for Coenzyme M in bacterial metabolism represents a fascinating case of convergent evolution, where distinct biosynthetic pathways for CoM have evolved in bacteria and archaea to utilize this versatile molecule. pnas.orgpnas.org

Detailed Research Findings

The metabolic pathway involving (R)-2-hydroxypropyl-CoM is a four-step process that converts propylene and carbon dioxide into acetoacetate. nih.gov The key enzymes and their functions are summarized in the table below.

EnzymeEC NumberFunctionSubstrate(s)Product(s)
Alkene monooxygenase-Epoxidation of propylenePropylene, O₂, NADH(R)- and (S)-epoxypropane, H₂O, NAD⁺
Epoxyalkane:CoM transferase (EaCoMT)4.4.1.23Nucleophilic opening of the epoxide ring(R)-epoxypropane, Coenzyme M(R)-2-hydroxypropyl-CoM
2-[(R)-2-hydroxypropylthio]ethanesulfonate dehydrogenase (R-HPCDH)1.1.1.268Oxidation of the hydroxyl group(R)-2-hydroxypropyl-CoM, NAD⁺2-ketopropyl-CoM, NADH, H⁺
2-ketopropyl-CoM reductase (carboxylating)1.8.1.5Reductive carboxylation2-ketopropyl-CoM, CO₂, NADPHAcetoacetate, Coenzyme M, NADP⁺

Data sourced from multiple studies. nih.govpnas.orgasm.orgqmul.ac.uk

The initial epoxidation of propylene is stereoselective, producing a higher proportion of (R)-epoxypropane. pnas.org The subsequent enzyme, epoxyalkane:CoM transferase, also exhibits stereoselectivity, reacting with (R)-epoxypropane at a higher rate than the (S)-enantiomer. pnas.org The pathway includes a parallel set of enzymes to handle the (S)-enantiomer, ensuring the complete metabolism of the initial epoxypropane mixture. pnas.org The final step not only produces acetoacetate but also regenerates the free Coenzyme M, allowing it to participate in further catalytic cycles. pnas.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11O4S2- B1243455 (R)-2-hydroxypropyl-CoM(1-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11O4S2-

Molecular Weight

199.3 g/mol

IUPAC Name

2-[(2R)-2-hydroxypropyl]sulfanylethanesulfonate

InChI

InChI=1S/C5H12O4S2/c1-5(6)4-10-2-3-11(7,8)9/h5-6H,2-4H2,1H3,(H,7,8,9)/p-1/t5-/m1/s1

InChI Key

QWNJCCLFGYAGRK-RXMQYKEDSA-M

Isomeric SMILES

C[C@H](CSCCS(=O)(=O)[O-])O

Canonical SMILES

CC(CSCCS(=O)(=O)[O-])O

Origin of Product

United States

Metabolism of Aliphatic Epoxides Via Coenzyme M Dependent Pathways

Initial Activation and Stereospecific Formation of (R)-2-hydroxypropyl-CoM(1-)

The initial step in this metabolic route is the activation of the epoxide ring through a nucleophilic attack by coenzyme M. This reaction is crucial as it sets the stage for the subsequent downstream enzymatic processes.

Role of Epoxyalkane:Coenzyme M Transferase (EaCoMT, EC 4.4.1.23)

The formation of the 2-hydroxypropyl-CoM adduct is catalyzed by the enzyme Epoxyalkane:Coenzyme M transferase (EaCoMT), also known as 2-hydroxypropyl-CoM lyase. qmul.ac.ukwikipedia.org This zinc-dependent enzyme is a key component of a four-part enzyme system involved in the carboxylation of epoxyalkanes. qmul.ac.ukexpasy.orgqmul.ac.uk EaCoMT facilitates the addition of the sulfanyl (B85325) group of coenzyme M to short-chain epoxyalkanes, ranging from epoxyethane (C2) to 1,2-epoxyhexane (B74757) (C6). qmul.ac.ukgenome.jp In the case of epoxypropane, this reaction leads to the formation of a β-hydroxythioether, 2-(2-hydroxypropylthio)ethanesulfonate, which is the formal name for 2-hydroxypropyl-CoM. nih.gov The enzyme is also referred to by various other names, including epoxyalkane:CoM transferase and coenzyme M-epoxyalkane ligase. qmul.ac.ukwikipedia.org

EaCoMT has been identified not only in Xanthobacter but also in other bacteria capable of metabolizing alkenes and vinyl chloride, such as Mycobacterium strain JS60, highlighting its significance in epoxide detoxification and assimilation pathways. nih.gov

Mechanism of Nucleophilic Addition of Coenzyme M to Epoxypropane

The reaction catalyzed by EaCoMT is a nucleophilic addition, where the thiol group of coenzyme M acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. pnas.orgacs.org This attack leads to the opening of the strained three-membered ring of epoxypropane. annualreviews.org The enzyme requires a divalent metal ion, with zinc being the native metal, to activate the coenzyme M for this nucleophilic attack. acs.org Evidence suggests the formation of a metal-thiolate intermediate, which enhances the nucleophilicity of the sulfur atom for its attack on the epoxide substrate. acs.org This mechanism is distinct from many other zinc-containing alkyltransferases that typically catalyze nucleophilic substitution reactions. annualreviews.org

Enantioselective Formation of (R)- and (S)-2-hydroxypropyl-CoM Adducts

Epoxypropane is a chiral molecule, existing as both (R)- and (S)-enantiomers. The initial epoxidation of propylene (B89431) by alkene monooxygenase in Xanthobacter Py2 is stereoselective, producing a mixture rich in the (R)-enantiomer (approximately 95:5 ratio of R to S). pnas.org EaCoMT can act on both enantiomers of epoxypropane, leading to the formation of both (R)- and (S)-2-hydroxypropyl-CoM. qmul.ac.ukgenome.jp However, the enzyme exhibits a degree of stereoselectivity, reacting with (R)-epoxypropane at a rate approximately twice that of the (S)-enantiomer. pnas.org This preference likely reflects the higher in vivo concentration of the (R)-epoxide. pnas.org The formation of both enantiomers of the hydroxypropyl-CoM adduct necessitates the presence of stereospecific enzymes in the subsequent steps of the pathway. nih.govresearchgate.net

Downstream Biochemical Transformations of (R)-2-hydroxypropyl-CoM(1-)

Following its formation, the (R)-2-hydroxypropyl-CoM(1-) intermediate is channeled into the next step of the metabolic pathway, which involves a stereospecific oxidation reaction.

Stereospecific Dehydrogenation of (R)-2-hydroxypropyl-CoM(1-)

The hydroxyl group of (R)-2-hydroxypropyl-CoM is oxidized to a ketone in a reaction that is highly specific for the (R)-enantiomer. qmul.ac.uknih.gov This dehydrogenation is a critical step, converting the alcohol into a keto-thioether, which is the substrate for the subsequent carboxylation and cleavage reaction. nih.gov The product of this reaction is 2-oxopropyl-CoM. qmul.ac.ukwikipedia.org

Function of (R)-2-hydroxypropyl-CoM Dehydrogenase (R-HPCDH, EC 1.1.1.268)

This stereospecific oxidation is catalyzed by the enzyme (R)-2-hydroxypropyl-CoM dehydrogenase (R-HPCDH). qmul.ac.ukwikipedia.org This enzyme, also known as 2-(2-(R)-hydroxypropylthio)ethanesulfonate dehydrogenase, is an NAD+-dependent oxidoreductase. nih.govwikipedia.org It is highly specific for the (R)-enantiomer of hydroxyalkyl thioethers of CoM and shows little to no activity with the (S)-enantiomer. expasy.orgqmul.ac.uk

R-HPCDH is component III of the four-component epoxyalkane carboxylation system found in Xanthobacter sp. strain Py2. qmul.ac.ukexpasy.orgqmul.ac.uk Structural studies of R-HPCDH have revealed key amino acid residues involved in substrate binding and catalysis. nih.govrcsb.org Specifically, two arginine residues in the active site are proposed to form electrostatic interactions with the sulfonate group of coenzyme M, playing a crucial role in substrate recognition and positioning for hydride transfer to NAD+. nih.govrcsb.orgwsu.edu The crystal structure of R-HPCDH has been solved, providing a basis for understanding its stereospecificity. wikipedia.orgrcsb.org

Conversion to Achiral 2-Ketopropyl-CoM

The (R)- and (S)-enantiomers of 2-hydroxypropyl-CoM, formed from the reaction of CoM with the corresponding epoxypropane enantiomers, are oxidized by two distinct, stereoselective dehydrogenases. researchgate.netnih.govpdbj.org Specifically, (R)-2-hydroxypropyl-CoM is converted to the achiral product 2-ketopropyl-CoM by the enzyme (R)-hydroxypropyl-coenzyme M dehydrogenase (R-HPCDH). researchgate.netwikipedia.org This NAD+-dependent oxidation is a crucial step in the pathway, funneling the metabolism of the R-enantiomer towards a common intermediate. pnas.orgresearchgate.netwur.nl The reaction is reversible and can be represented as follows:

(R)-2-hydroxypropyl-CoM + NAD+ ⇌ 2-ketopropyl-CoM + NADH + H+ wikipedia.org

NMR spectroscopy has confirmed the conversion of 2-hydroxypropyl-CoM to 2-ketopropyl-CoM in the presence of NAD+ and the appropriate dehydrogenase enzymes. pnas.org

Subsequent Reductive Cleavage and Carboxylation to Acetoacetate (B1235776) by 2-Ketopropyl-CoM Carboxylase/Oxidoreductase (2-KPCC)

2-ketopropyl-CoM + NADPH + CO2 → acetoacetate + NADP+ + CoM acs.org

This process is highly unusual as it involves the carboxylation of a ketone/enolate nucleophile using atmospheric CO2. researchgate.netosti.gov The enzyme's active site architecture is specifically designed to bind CO2 at the base of a narrow, hydrophobic substrate access channel, positioning it for attack on the carbanion of the ketopropyl group. nih.gov This binding mode effectively excludes water, thus preventing the protonation of the ketopropyl leaving group. nih.gov The mechanism involves the formation of a mixed disulfide between CoM and a cysteine residue on the enzyme, which facilitates the reductive dealkylation of 2-ketopropyl-CoM to form an enolacetone anion that then undergoes carboxylation. pnas.orgasm.org

Integration of Acetoacetate into Core Carbon Metabolism

The final product of this pathway, acetoacetate, is a central metabolite that can be readily integrated into the core carbon metabolism of the bacterium. pnas.organnualreviews.orgresearchgate.net This C4 molecule can be utilized for various anabolic and catabolic processes, providing both carbon and energy for the organism. The conversion of a toxic epoxide into a key metabolic intermediate highlights the efficiency of this CoM-dependent pathway. pnas.org

Elucidation of the Multi-Component Enzyme System for Aliphatic Epoxide Carboxylation

Characterization of Component Interdependencies and Functional Assembly

The four key enzymes in this pathway are a zinc-dependent alkyltransferase (epoxyalkane:CoM transferase), two stereospecific short-chain dehydrogenases (R-HPCDH and S-HPCDH), and an NADPH:disulfide oxidoreductase/carboxylase (2-KPCC). nih.govannualreviews.org Each enzyme catalyzes a specific transformation of its substrate independently of the others. annualreviews.org The initial assays for epoxypropane carboxylation were limited by the amount of CoM that co-purified with the first component, highlighting the essential role of this cofactor. annualreviews.org

The functional assembly of the pathway is as follows:

Epoxyalkane:CoM transferase catalyzes the nucleophilic attack of CoM on the epoxide, forming the (R)- and (S)-2-hydroxypropyl-CoM adducts. nih.govannualreviews.org

R-HPCDH and S-HPCDH then stereospecifically oxidize their respective 2-hydroxypropyl-CoM enantiomers to the common intermediate, 2-ketopropyl-CoM. researchgate.netnih.gov

Finally, 2-KPCC catalyzes the reductive cleavage and carboxylation of 2-ketopropyl-CoM to yield acetoacetate. nih.govacs.org

Complementarity and Specificity of Stereospecific Dehydrogenases (R-HPCDH and S-HPCDH)

The existence of two distinct, highly stereospecific dehydrogenases, R-HPCDH and S-HPCDH, is a remarkable feature of this metabolic pathway. researchgate.netpdbj.org These enzymes, which are about 42% identical in their amino acid sequences, ensure the efficient conversion of both enantiomers of 2-hydroxypropyl-CoM to the single achiral product, 2-ketopropyl-CoM. pdbj.orgusu.edu

R-HPCDH is highly specific for the R-enantiomer of 2-hydroxypropyl-CoM (R-HPC). researchgate.net While it can use S-HPC as a substrate, the catalytic efficiency (kcat) is approximately 600 times lower than for R-HPC, despite having a similar Michaelis constant (Km). researchgate.net The specificity of R-HPCDH is dictated by key interactions within its active site. Specifically, two arginine residues (R152 and R196) are crucial for binding the sulfonate moiety of the CoM portion of the substrate, which correctly orients the R-enantiomer for catalysis. researchgate.netscitechnol.comnih.gov

S-HPCDH , conversely, is highly specific for the S-enantiomer (S-HPC). researchgate.netnih.gov In S-HPCDH, the residues corresponding to the critical arginines in R-HPCDH are different, leading to a distinct sulfonate-binding site. nih.gov This structural difference ensures that only the S-enantiomer is properly positioned for oxidation. pdbj.orgnih.gov Kinetic analyses have revealed that the high enantioselectivity of S-HPCDH is primarily due to a much lower Km for S-HPC compared to R-HPC. nih.gov

The complementary action of these two enzymes allows the bacterium to efficiently metabolize the racemic mixture of epoxypropane that is typically produced by the initial monooxygenase-catalyzed epoxidation of propylene. pnas.orgpdbj.org

Table 1: Kinetic Parameters of R-HPCDH and S-HPCDH

Data compiled from sources researchgate.netnih.gov.

Enzymological Characterization and Mechanistic Insights into R 2 Hydroxypropyl Com 1 Transforming Enzymes

Epoxyalkane:Coenzyme M Transferase (EaCoMT, EC 4.4.1.23)

Epoxyalkane:Coenzyme M transferase, abbreviated as EaCoMT, is the first enzyme in the pathway that acts upon epoxyalkanes. It is part of a four-component enzyme system involved in the carboxylation of these compounds in bacteria such as Xanthobacter sp. strain Py2. genome.jpenzyme-database.org

Substrate Scope and Catalytic Versatility for Chiral Epoxyalkanes

EaCoMT exhibits a broad substrate scope, acting on a range of short-chain epoxyalkanes from C2 (epoxyethane) to C6 (1,2-epoxyhexane). genome.jpenzyme-database.org A notable feature of this enzyme is its ability to process both (R)- and (S)-enantiomers of chiral epoxyalkanes. This lack of stereospecificity results in the formation of the corresponding (R)- and (S)-2-hydroxyalkyl-CoM adducts. genome.jpenzyme-database.org The enzyme can also utilize other thiols, such as 2-sulfanylethanol, as the nucleophile in place of coenzyme M. genome.jpenzyme-database.org

Table 1: Substrate Specificity of Epoxyalkane:Coenzyme M Transferase (EaCoMT)

Substrate ClassSpecific ExamplesProducts
Chiral Epoxyalkanes(R)-1,2-epoxypropane, (S)-1,2-epoxypropane(R)-2-hydroxypropyl-CoM, (S)-2-hydroxypropyl-CoM
Achiral EpoxyalkanesEpoxyethane2-hydroxyethyl-CoM
Other Thiols2-sulfanylethanolCorresponding hydroxyalkyl-thiol adducts

Metal Ion Requirements and Cofactor Roles (e.g., Zinc)

The catalytic activity of EaCoMT is dependent on the presence of a zinc (Zn²⁺) ion. genome.jpnih.gov This metal ion is a crucial cofactor, playing an integral role in the activation of the thiol group of Coenzyme M. nih.govannualreviews.org The coordination of the thiol to the zinc atom lowers its pKa, thereby activating it for a nucleophilic attack on the electrophilic carbon of the epoxide ring. nih.govannualreviews.org This mechanism is analogous to the role of zinc in other enzymes like cobalamin-independent methionine synthases and methanogenic methyltransferases. nih.gov Coenzyme M itself is a unique cofactor, being the smallest known organic cofactor and the only one containing a sulfonic acid functional group. nih.gov

Reversible Nature of the Lyase Reaction

The reaction catalyzed by EaCoMT is a lyase reaction, which is reversible in nature. genome.jpenzyme-database.org The enzyme catalyzes the cleavage of the C-S bond in (R)- or (S)-2-hydroxypropyl-CoM to form the corresponding epoxyalkane and coenzyme M. genome.jpenzyme-database.org This reversibility allows the enzyme to participate in both the formation and the breakdown of the 2-hydroxyalkyl-CoM adducts, depending on the cellular concentrations of the substrates and products. enzyme-database.org

(R)-2-hydroxypropyl-CoM Dehydrogenase (R-HPCDH, EC 1.1.1.268)

Following the action of EaCoMT, the resulting (R)-2-hydroxypropyl-CoM is specifically acted upon by (R)-2-hydroxypropyl-CoM dehydrogenase (R-HPCDH). This enzyme is also a component of the four-part enzyme system for epoxyalkane carboxylation found in Xanthobacter sp. strain Py2. expasy.orgnih.gov

Detailed Stereoselectivity and Enantiomeric Discrimination

R-HPCDH exhibits a high degree of stereoselectivity, being highly specific for the (R)-enantiomer of 2-hydroxyalkyl thioethers of CoM. expasy.org It does not act on the (S)-enantiomer, which is the substrate for a separate, homologous enzyme, (S)-hydroxypropyl-CoM dehydrogenase (S-HPCDH). expasy.orgnih.gov This strict enantiomeric discrimination ensures the specific oxidation of (R)-2-hydroxypropyl-CoM to the achiral product, 2-ketopropyl-CoM. nih.gov The structural basis for this specificity lies in the distinct binding of the substrate's sulfonate moiety within the active site, which orients the correct enantiomer for hydride abstraction. nih.gov

Table 2: Stereoselectivity of HPCDH Isoenzymes

EnzymeEC NumberSpecific SubstrateProduct
(R)-2-hydroxypropyl-CoM Dehydrogenase1.1.1.268(R)-2-hydroxypropyl-CoM2-ketopropyl-CoM
(S)-2-hydroxypropyl-CoM Dehydrogenase1.1.1.269(S)-2-hydroxypropyl-CoM2-ketopropyl-CoM

Nicotinamide Adenine Dinucleotide (NAD+) Dependence and Role in Catalysis

R-HPCDH is an NAD⁺-dependent enzyme, belonging to the short-chain dehydrogenase/reductase (SDR) family. nih.gov NAD⁺ serves as the electron acceptor in the oxidation of the hydroxyl group of (R)-2-hydroxypropyl-CoM to a ketone group. nih.govdrugbank.com The enzyme catalyzes the transfer of a hydride ion from the substrate to NAD⁺, resulting in the formation of NADH and the product, 2-ketopropyl-CoM. nih.gov The turnover numbers for this reaction are significantly high, estimated to be between 25 to 50 s⁻¹. asm.org

Active Site Architecture and Identification of Key Catalytic Residues

The active site of (R)-HPCDH, the enzyme responsible for transforming (R)-2-hydroxypropyl-CoM, contains a conserved catalytic triad (B1167595) typical of the SDR family, consisting of Serine (S), Tyrosine (Y), and Lysine (K) residues. acs.orgnih.gov In Xanthobacter strain Py2, site-directed mutagenesis studies have identified S142, Y155, and K159 as the crucial components of this triad. acs.orgnih.gov

Substitution of these residues has profound effects on enzyme activity. For instance, mutating S142 to Alanine (S142A) results in a significant decrease in activity, while substitutions such as S142C, Y155F, Y155E, and K159A lead to inactive enzymes. acs.orgnih.gov This underscores the essential role of the catalytic triad in the dehydrogenation of (R)-2-hydroxypropyl-CoM.

Furthermore, the binding of the substrate is facilitated by specific interactions within the active site. It is proposed that one or more arginine residues play a pivotal role in binding the sulfonate moiety of (R)-2-hydroxypropyl-CoM through ionic interactions. acs.orgnih.gov Chemical modification studies using arginine-specific reagents like 2,3-butanedione (B143835) and phenylglyoxal (B86788) resulted in the inactivation of the enzyme. acs.orgnih.gov The substrate, (R)-2-hydroxypropyl-CoM, was shown to protect the enzyme from this inactivation, suggesting that these arginine residues are located within or near the active site. acs.orgnih.gov

In the related (S)-hydroxypropylthioethanesulfonate dehydrogenase (S-HPCDH), which acts on the (S)-enantiomer, the catalytic triad is composed of S143, Y156, and K160. nih.gov In this enzyme, residues R211 and K214 have been identified as being responsible for coordinating with the sulfonate group of the coenzyme M part of the substrate. nih.gov

Kinetic Analysis and pH Dependence of Enzyme Activity

The kinetic mechanism of R-HPCDH has been investigated through product inhibition studies, which suggest a compulsory-ordered ternary complex mechanism. acs.orgnih.gov The study of the enzyme's activity as a function of pH provides further insights into its catalytic mechanism. The pH dependence of the kinetic parameter kcat/Km for R-HPCDH indicates the involvement of a single ionizable residue with a pKa of 6.9 in the catalytic process. acs.orgnih.gov This residue is proposed to be Y155 of the catalytic triad. acs.orgnih.gov

In contrast, the pH dependence of kinetic parameters for the stereoisomeric enzyme, S-HPCDH, suggests that the hydroxyl group of the substrate plays a more significant role in binding to the active site of S-HPCDH compared to the binding of (R)-2-hydroxypropyl-CoM to R-HPCDH. nih.gov

Competitive Inhibition by Substrate Analogues

The specificity of the R-HPCDH active site has been probed using substrate analogues. acs.orgnih.gov Competitive inhibition occurs when a molecule structurally similar to the substrate binds to the active site, preventing the actual substrate from binding. uniroma1.itwikipedia.org

Studies have shown that 2-[(S)-2-Hydroxypropylthio]ethanesulfonate (the S-enantiomer of the substrate) and 2-(2-methyl-2-hydroxypropylthio)ethanesulfonate act as competitive inhibitors of R-HPCDH. acs.orgnih.gov The inhibition constants (Kic) for these compounds are close to the Michaelis constant (Km) for the natural substrate, (R)-2-hydroxypropyl-CoM, indicating that these analogues have a similar affinity for the active site. acs.orgnih.gov

Interestingly, the tertiary alcohol 2-methyl-2-hydroxypropyl-CoM was found to be a competitive inhibitor of R-HPCDH but not of S-HPCDH. nih.gov This highlights the stringent stereochemical requirements of the active sites of these enzymes.

Table 1: Competitive Inhibitors of (R)-HPCDH

Inhibitor Type of Inhibition Target Enzyme
2-[(S)-2-Hydroxypropylthio]ethanesulfonate Competitive (R)-HPCDH
2-(2-methyl-2-hydroxypropylthio)ethanesulfonate Competitive (R)-HPCDH

Interplay and Co-regulation of Pathway Enzymes (e.g., 2-KPCC)

The product of the R-HPCDH-catalyzed reaction, 2-ketopropyl-CoM, is subsequently metabolized by the enzyme 2-ketopropyl coenzyme M oxidoreductase/carboxylase (2-KPCC). nih.govresearchgate.netnih.gov This enzyme is a unique member of the disulfide oxidoreductase (DSOR) family, as it is the only known member with carboxylating activity. researchgate.net 2-KPCC catalyzes the reductive cleavage of the C-S bond in 2-ketopropyl-CoM and its subsequent carboxylation to form acetoacetate (B1235776), a central metabolite. researchgate.netnih.gov

The active site of 2-KPCC from Xanthobacter autotrophicus Py2 possesses a unique architecture that facilitates this complex reaction. asm.org Structural studies have revealed a hydrophobic pocket that encapsulates the substrate, 2-ketopropyl-CoM, upon binding. asm.org A key feature of the 2-KPCC active site is the substitution of the canonical His-Glu catalytic dyad found in other DSORs with a Phe-His dyad. researchgate.net This substitution is thought to be crucial for promoting carboxylation over protonation of the enolacetone intermediate, thus ensuring the efficient formation of acetoacetate. researchgate.net

Table 2: Compounds Mentioned in the Article

Compound Name Abbreviation
(R)-2-hydroxypropyl-CoM(1-)
(R)-2-hydroxypropylthioethanesulfonate R-HPC
2-ketopropyl-CoM 2-KPC
(R)-2-hydroxypropylthioethanesulfonate dehydrogenase R-HPCDH
Serine Ser / S
Tyrosine Tyr / Y
Lysine Lys / K
Alanine Ala / A
Cysteine Cys / C
Phenylalanine Phe / F
Glutamic Acid Glu / E
2,3-butanedione
phenylglyoxal
(S)-hydroxypropylthioethanesulfonate dehydrogenase S-HPCDH
Arginine Arg / R
2-[(S)-2-Hydroxypropylthio]ethanesulfonate S-HPC
2-(2-methyl-2-hydroxypropylthio)ethanesulfonate
2-methyl-2-hydroxypropyl-CoM
2-ketopropyl coenzyme M oxidoreductase/carboxylase 2-KPCC
2-bromoethanesulfonate BES
Acetoacetate

Microbial Physiology and Ecological Significance

Identification and Characterization of Key Microorganisms Utilizing (R)-2-hydroxypropyl-CoM(1-)

Xanthobacter autotrophicus strain Py2, a Gram-negative bacterium, is a well-studied model organism for understanding the metabolism of propylene (B89431) and its corresponding epoxide, epoxypropane. pnas.orgwishartlab.com This bacterium possesses a sophisticated enzymatic system to convert the toxic epoxypropane into a central metabolite, acetoacetate (B1235776). pnas.org The initial step in this intracellular pathway is the nucleophilic addition of coenzyme M to epoxypropane, a reaction that can result in both (R)- and (S)-enantiomers of 2-hydroxypropyl-CoM. pnas.orgnih.gov

The metabolism of propylene in X. autotrophicus Py2 is initiated by an NADH-dependent alkene monooxygenase, which forms an enantiomeric mixture of (R)- and (S)-epoxypropane. pnas.org The subsequent reaction with CoM is catalyzed by an enzyme known as epoxyalkane:CoM transferase (EaCoMT). genome.jpwikipedia.org The resulting (R)-2-hydroxypropyl-CoM is then oxidized by a stereoselective dehydrogenase. nih.govwikipedia.org

OrganismKey Metabolic FeatureRelevant Enzyme(s)
Xanthobacter autotrophicus Py2Propylene and epoxide metabolism via a CoM-dependent pathway. pnas.orgpnas.orgAlkene monooxygenase, Epoxyalkane:CoM transferase, (R)-hydroxypropyl-CoM dehydrogenase. pnas.orgnih.govgenome.jp
Rhodococcus rhodochrous B276Propylene degradation using a CoM-dependent pathway similar to X. autotrophicus Py2. pnas.orgasm.orgConserved pathway enzymes including those for CoM biosynthesis. nih.gov

The CoM-dependent pathway for propylene metabolism is not exclusive to Xanthobacter. The Gram-positive actinomycete, Rhodococcus rhodochrous strain B276, also utilizes a conserved pathway for propylene degradation that involves the formation of 2-hydroxypropyl-CoM intermediates. pnas.orgasm.orgnih.gov Studies have shown that CoM biosynthesis is induced by propylene in both Xanthobacter Py2 and Rhodococcus rhodochrous B276, highlighting the central role of this coenzyme in their alkene metabolism. researchgate.netresearchgate.net R. rhodochrous B276 is particularly notable for its ability to grow on both propylene and propane, with the former being metabolized through the CoM-dependent pathway. asm.org

Xanthobacter autotrophicus strain Py2: A Model Organism for Epoxide Metabolism

Physiological Functions of CoM-Dependent Epoxide Metabolism in Bacteria

The primary physiological function of the CoM-dependent pathway is to enable bacteria to utilize potentially toxic epoxides as a source of carbon and energy. wur.nl In the case of propylene-oxidizing bacteria, the pathway converts epoxypropane, a C3 compound, into acetoacetate, a C4 central metabolite that can enter the tricarboxylic acid cycle. pnas.org This represents an efficient strategy for assimilating the carbon from the alkene. pnas.org The pathway involves the oxidation of (R)-2-hydroxypropyl-CoM by (R)-hydroxypropyl-coenzyme M dehydrogenase (R-HPCDH), an NAD+-dependent enzyme, to form the achiral product 2-ketopropyl-CoM. nih.gov

Aliphatic epoxides are highly reactive and toxic molecules that can react with cellular macromolecules like proteins and DNA. wur.nlresearchgate.net The CoM-dependent pathway serves as a crucial detoxification mechanism. wur.nlwikipedia.org By conjugating the epoxide with CoM, the cell effectively neutralizes its reactivity and channels it into a productive metabolic pathway. researchgate.netwikipedia.org This is an alternative to other detoxification strategies found in organisms, such as those involving glutathione (B108866) S-transferases or epoxide hydrolases. wur.nl The use of CoM provides a clever means of converting a toxic C3 molecule into a useful C4 metabolite. pnas.org

Catabolism of Epoxides as Carbon and Energy Sources

Broader Ecological Context in Anaerobic Environments

While the detailed study of (R)-2-hydroxypropyl-CoM has been in aerobic bacteria, Coenzyme M itself is a well-known and essential cofactor in strictly anaerobic archaea, particularly methanogens. pnas.orgwikipedia.org In methanogenesis, CoM acts as a methyl group carrier in the terminal step of methane (B114726) formation, a process catalyzed by methyl-coenzyme M reductase (MCR). nih.govfrontiersin.org This enzyme is also implicated in the anaerobic oxidation of methane (AOM) by anaerobic methanotrophic archaea (ANME), which essentially run the methanogenesis pathway in reverse. frontiersin.orgmpg.de

The discovery of CoM in bacterial aerobic alkene metabolism bridged a gap between bacterial and archaeal metabolism. pnas.org While (R)-2-hydroxypropyl-CoM is an intermediate in an aerobic pathway, the central cofactor, CoM, is fundamental to major biogeochemical cycles in anaerobic environments, particularly the global methane cycle. nih.govfrontiersin.org The enzymes involved in these disparate pathways, while utilizing the same cofactor, have evolved to perform distinct chemical transformations. nih.gov The presence of CoM in both aerobic bacteria and anaerobic archaea underscores the versatility of this simple molecule in diverse metabolic strategies across different domains of life. pnas.org

Contribution to Biogeochemical Cycles of Short-Chain Aliphatic Compounds

(R)-2-hydroxypropyl-CoM is a pivotal intermediate in the microbial metabolism of short-chain aliphatic compounds, particularly propylene. researchgate.netannualreviews.org This metabolic function is a key component of the global carbon cycle, facilitating the conversion of volatile hydrocarbons into central metabolites that can enter the broader food web. nih.gov The process is primarily observed in bacteria capable of utilizing short-chain alkenes as their sole source of carbon and energy, such as Xanthobacter autotrophicus Py2 and certain marine bacteria of the Halieaceae family. nih.govasm.org

The metabolism of propylene is initiated by its oxidation to epoxypropane by an alkene monooxygenase. nih.gov The resulting epoxide is highly reactive and potentially toxic. grantome.com Bacteria have evolved a specific pathway using coenzyme M (CoM; 2-mercaptoethanesulfonic acid) to detoxify and assimilate this compound. asm.org In this pathway, an enzyme called epoxyalkane:CoM transferase (EaCoMT) catalyzes the nucleophilic addition of CoM to the (R)-enantiomer of epoxypropane, which results in the formation of the stable thioether, (R)-2-hydroxypropyl-CoM. researchgate.netrhea-db.org

This intermediate is then processed by a stereoselective dehydrogenase. The enzyme (R)-hydroxypropyl-coenzyme M dehydrogenase (R-HPCDH), which is NAD+-dependent, specifically oxidizes (R)-2-hydroxypropyl-CoM to the achiral product 2-ketopropyl-CoM. researchgate.net A separate dehydrogenase exists for the (S)-enantiomer. researchgate.net The 2-ketopropyl-CoM is subsequently carboxylated to form acetoacetate, a central metabolite that can be readily integrated into the cell's core metabolic pathways. annualreviews.orgasm.org This entire enzymatic sequence represents a net carboxylation of an epoxide. researchgate.net

The involvement of coenzyme M, a cofactor once thought to be exclusive to methanogenic archaea, in bacterial catabolic pathways highlights a unifying principle in microbial metabolism across different domains of life. annualreviews.orgrhea-db.org By converting gaseous, short-chain hydrocarbons into non-volatile, bioavailable intermediates, this pathway plays a significant role in the biogeochemical cycling of carbon. nih.govnih.gov

Table 1: Key Enzymes and Reactions in the Metabolism of Propylene via (R)-2-hydroxypropyl-CoM
StepEnzymeSubstrate(s)Product(s)Significance
1Alkene MonooxygenasePropylene, O₂(R)- and (S)-EpoxypropaneInitial oxidation of the aliphatic alkene. nih.gov
2Epoxyalkane:CoM Transferase (EaCoMT)(R)-Epoxypropane, Coenzyme M(R)-2-hydroxypropyl-CoMFormation of the key thioether intermediate. researchgate.netrhea-db.org
3(R)-hydroxypropyl-CoM Dehydrogenase (R-HPCDH)(R)-2-hydroxypropyl-CoM, NAD⁺2-ketopropyl-CoM, NADH, H⁺Stereospecific oxidation of the intermediate. researchgate.netannualreviews.org
42-ketopropyl-CoM Oxidoreductase/Carboxylase2-ketopropyl-CoM, NADPH, CO₂Acetoacetate, Coenzyme M, NADP⁺Carboxylation and release of the central metabolite and cofactor. annualreviews.orgasm.org

Role in Microbial Consortia and Syntrophic Interactions

The specialized metabolic capability of converting short-chain alkenes into central metabolites positions organisms like Xanthobacter and marine Halieaceae bacteria as key members of microbial consortia. nih.govnih.gov Syntrophy, in a broad sense, is an "obligately mutualistic metabolism" where two or more microbial partners cooperate to perform a metabolic process that would be inefficient or thermodynamically unfavorable for one organism alone. nih.gov The efficient removal of a metabolic product by one partner drives the reaction forward for the other. nih.govfrontiersin.org

In the context of propylene metabolism, the role of (R)-2-hydroxypropyl-CoM is intrinsic to the function of the primary degrading bacterium. This bacterium occupies a specific niche by transforming a volatile and potentially toxic hydrocarbon into a readily usable carbon source, acetoacetate. asm.orggrantome.com This transformation has significant benefits for the wider microbial community.

Firstly, the primary degrader detoxifies the local environment. Aliphatic epoxides are reactive electrophiles that can damage cellular macromolecules. grantome.com By efficiently channeling epoxypropane through the CoM-dependent pathway via (R)-2-hydroxypropyl-CoM, the bacterium prevents the accumulation of this toxicant, thereby protecting other, more sensitive microorganisms in the consortium.

This metabolic interdependence, where one organism's specialized pathway provides sustenance for others, is a hallmark of syntrophic relationships that underpin the functioning of complex biogeochemical cycles. nih.govnih.gov The pathway involving (R)-2-hydroxypropyl-CoM is a clear example of how a specific biochemical solution to a metabolic challenge can define an organism's role within a cooperative microbial community.

Table 2: Hypothetical Roles in a Propylene-Metabolizing Microbial Consortium
Microbial PartnerMetabolic RoleKey Contribution to ConsortiumRelevant Metabolic Intermediate
Primary Degrader (e.g., Xanthobacter autotrophicus)Oxidizes propylene to acetoacetate via the CoM-dependent pathway.Detoxifies the environment by removing epoxypropane; converts a gaseous hydrocarbon into a bioavailable carbon source. asm.orggrantome.com(R)-2-hydroxypropyl-CoM
Secondary Consumers (e.g., various heterotrophs)Utilize metabolic byproducts released by the primary degrader.Enhance carbon cycling efficiency by consuming intermediates like acetoacetate, preventing feedback inhibition on the primary degrader.Acetoacetate
Ancillary Members (e.g., nitrogen fixers, vitamin producers)Provide essential nutrients (e.g., fixed nitrogen, vitamins) that may be limiting for the primary degrader.Support the growth and metabolic activity of the specialized propylene-degrading bacteria. nih.govAmmonia, Amino Acids, Vitamins

Structural Biology and Computational Studies of R 2 Hydroxypropyl Com 1 Enzymes

X-ray Crystallographic Analysis of Enzyme Structures (e.g., R-HPCDH)

The primary enzyme responsible for the NAD+-dependent oxidation of (R)-2-hydroxypropyl-CoM is (R)-2-hydroxypropyl-CoM dehydrogenase (R-HPCDH). As a member of the large and diverse short-chain dehydrogenase/reductase (SDR) superfamily, its structure provides significant insight into its function. researchgate.netnih.gov The three-dimensional structure of R-HPCDH from Xanthobacter autotrophicus Py2 has been determined by X-ray crystallography. researchgate.net

The crystal structure, solved to a resolution of 1.8 Å, reveals that R-HPCDH exists as a tetramer, a common quaternary structure for SDR enzymes. researchgate.netnii.ac.jp This tetrameric assembly is stabilized by interactions involving the terminal carboxylates of each subunit with divalent metal ions. researchgate.netnih.gov Each monomer consists of a single domain characterized by a classic Rossmann-fold, which features a central β-sheet flanked by α-helices, a hallmark of nucleotide-binding proteins. nih.govd-nb.info

Detailed crystallographic data for R-HPCDH cocrystallized with (S)-hydroxypropyl-coenzyme M is publicly available and provides a static snapshot of a product-bound-like state. researchgate.net

Table 1: Crystallographic Data for R-HPCDH
ParameterValueReference
PDB Accession Code2CFC researchgate.net
MethodX-RAY DIFFRACTION researchgate.net
Resolution1.80 Å researchgate.net
R-Value Work0.197 researchgate.net
R-Value Free0.227 researchgate.net
Enzyme FamilyShort-chain dehydrogenase/reductase (SDR) researchgate.net
Quaternary StructureTetramer researchgate.netnii.ac.jp

Elucidation of Substrate Binding Pockets and Stereospecificity Determinants

The high stereospecificity of R-HPCDH for the (R)-enantiomer of hydroxypropyl-CoM is a direct consequence of the specific architecture of its substrate-binding pocket. nii.ac.jp Structural analysis reveals that the binding of the substrate is critically dependent on strong electrostatic interactions between the negatively charged sulfonate group of the coenzyme M moiety and positively charged residues within the active site. researchgate.netnih.gov

In R-HPCDH, two arginine residues, R152 and R196, are strategically positioned to form salt bridges with the oxygen atoms of the sulfonate group. researchgate.netnii.ac.jp This interaction acts as an anchor, precisely orienting the (R)-substrate so that the C2 hydroxyl group is correctly positioned for hydride transfer to the NAD+ cofactor. nii.ac.jpnih.gov The catalytic reaction is carried out by a conserved catalytic triad (B1167595) of residues typical for the SDR family, identified in R-HPCDH as Ser-142, Tyr-155, and Lys-159. researchgate.netnih.gov Kinetic studies have highlighted the catalytic importance of Tyr-155. nih.gov

The structural basis for stereoselectivity becomes clear when comparing the active site of R-HPCDH with that of its stereocomplementary counterpart, (S)-HPCDH, which shares 41% sequence identity. unl.pt While a crystal structure for S-HPCDH is not available, homology models based on the R-HPCDH structure have been instrumental. researchgate.netnii.ac.jp These comparisons show that the binding of the sulfonate moiety occurs at distinct sites in each enzyme. nii.ac.jp This differential placement of positively charged residues forces the (R)- and (S)-enantiomers into different orientations, allowing each enzyme to selectively catalyze the oxidation of only one stereoisomer. nii.ac.jpnih.govunl.pt In S-HPCDH, for example, the key residues interacting with the sulfonate group are predicted to be R211 and K214. unl.pt This elegant mechanism of substrate selection highlights how subtle changes in active site architecture can dictate stringent stereospecificity.

Table 2: Key Residues in the Substrate Binding Pockets of R-HPCDH and S-HPCDH
FunctionR-HPCDH ResiduesS-HPCDH Residues (Homology Model)Reference
Sulfonate BindingArg152, Arg196Arg211, Lys214 researchgate.netnii.ac.jpunl.pt
Catalytic TriadSer142, Tyr155, Lys159Ser143, Tyr156, Lys160 researchgate.netnih.govunl.pt

Insights into Protein Dynamics and Conformational Changes During Catalysis

While a static crystal structure provides a foundational understanding, enzymes are dynamic entities, and their motions are often integral to catalysis. bio2byte.be For the SDR family, to which R-HPCDH belongs, a common mechanistic feature is a significant conformational change upon substrate and/or cofactor binding, often described by an induced-fit mechanism. nii.ac.jpunl.ptnih.gov

Typically, the catalytic cycle for SDR enzymes follows an ordered bi-bi mechanism where the NAD(P)+ cofactor binds first, followed by the substrate. nih.gov The binding of ligands, particularly the substrate, induces the movement of a flexible loop region that covers the active site. nii.ac.jp This loop closure shields the catalytic environment from the bulk solvent, optimizing the positioning of the substrate relative to the catalytic residues and cofactor, and stabilizing the transition state. researchgate.net Although specific studies detailing the protein dynamics of R-HPCDH are limited, it is expected to follow this general pattern of the SDR family. The binding of (R)-2-hydroxypropyl-CoM likely triggers a conformational shift, moving the enzyme from a flexible, open state to a rigid, closed, and catalytically competent state. nii.ac.jp This dynamic behavior is crucial for achieving the high catalytic efficiency observed in these enzymes.

Computational Modeling and Molecular Dynamics Simulations of Enzyme-Ligand Interactions

Computational methods are powerful tools for complementing experimental structural data and exploring aspects of enzyme function that are difficult to observe directly. nih.govarxiv.org In the study of R-HPCDH and its S-specific counterpart, homology modeling has been a key computational technique. researchgate.netnii.ac.jp By building a three-dimensional model of S-HPCDH based on the experimentally determined structure of R-HPCDH, researchers were able to hypothesize a structural basis for the opposite stereoselectivities of the two enzymes, pinpointing the different sets of residues responsible for binding the sulfonate anchor. nii.ac.jpunl.pt

Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of proteins at an atomic level. elifesciences.orgmdpi.com Although specific MD simulation studies for R-HPCDH have not been extensively published, this technique holds great promise. MD simulations could be used to:

Visualize and analyze the conformational changes that occur upon substrate binding, confirming the induced-fit mechanism.

Investigate the stability of the enzyme-substrate complex and the network of hydrogen bonds and electrostatic interactions that maintain it. nih.gov

Simulate the binding of both (R)- and (S)-enantiomers to the R-HPCDH active site to calculate binding free energies and further rationalize the observed stereospecificity.

Probe the proton relay system involving the catalytic tetrad and surrounding water molecules. researchgate.netresearchgate.net

Such simulations, which have been successfully applied to other SDR enzymes, would provide a dynamic picture of the catalytic cycle and a deeper understanding of the enzyme-ligand interactions governing R-HPCDH function. acs.orgresearchgate.net

Rational Design of Enzyme Variants Based on Structural Data

The detailed structural and mechanistic understanding of R-HPCDH provides a solid foundation for rational enzyme design. rsc.org The goal of such protein engineering efforts is often to alter substrate specificity, enhance catalytic activity, or even invert stereoselectivity. nih.gov For R-HPCDH and S-HPCDH, the structural basis of their opposing stereoselectivity presents a clear target for mutagenesis. acs.orgrsc.org

It has been proposed that the stereospecificity of these enzymes could be significantly affected, or even reversed, by altering the charge landscape of the coenzyme M binding pocket. nih.gov Specifically, site-directed mutagenesis of the key arginine residues in R-HPCDH (R152 and R196) to neutral or oppositely charged residues could disrupt the precise binding of the (R)-enantiomer and potentially favor the binding of the (S)-enantiomer. nih.gov While these specific modifications have been proposed based on structural data, they have not yet been experimentally implemented for R-HPCDH. nih.gov

This strategy has proven successful in other SDR enzymes, where mutating residues in the substrate-binding pocket has led to inversions of stereoselectivity from Prelog to anti-Prelog. rsc.org These studies demonstrate that modifying steric and electronic interactions within the active site is a viable approach for tailoring enzyme properties to create novel biocatalysts for specific synthetic applications. researchgate.netacs.orgrsc.org


Methodological Approaches in the Research of R 2 Hydroxypropyl Com 1

Biochemical Assays for Enzyme Activity and Product Formation

Biochemical assays are fundamental to understanding the enzymatic transformations of (R)-2-hydroxypropyl-CoM(1-). Researchers utilize these assays to measure enzyme kinetics, substrate specificity, and product formation, providing critical insights into the function of enzymes like (R)-2-hydroxypropyl-CoM dehydrogenase.

A common approach involves monitoring the change in absorbance of cofactors such as NAD⁺, which is reduced to NADH during the oxidation of (R)-2-hydroxypropyl-CoM. The rate of this change is directly proportional to the enzyme's activity. For instance, the activity of (R)-2-hydroxypropyl-CoM dehydrogenase from Xanthobacter strain Py2 has been characterized using this method. acs.orgnih.gov Product inhibition studies, where the accumulation of the product inhibits the enzyme's activity, have suggested a compulsory-ordered ternary complex mechanism for this dehydrogenase. acs.orgnih.gov

Furthermore, coupled enzyme assays are employed to detect the formation of products that are not easily measured directly. In the context of epoxyalkane metabolism, a coupled assay involving recombinant epoxyalkane:CoM transferase, NADPH:2-ketopropyl-CoM oxidoreductase/carboxylase, and both (R)- and (S)-2-hydroxypropyl-CoM dehydrogenases has been used to quantify Coenzyme M (CoM) concentrations. nih.gov This assay links the formation of 2-hydroxypropyl-CoM to a measurable event, allowing for the sensitive detection of the initial epoxide carboxylation reaction. nih.gov

The table below summarizes key kinetic parameters determined for (R)-2-hydroxypropyl-CoM dehydrogenase.

Kinetic ParameterValueConditionsReference
kcat/Km-pH-dependent, pKa = 6.9 acs.orgnih.gov
Kic for (S)-2-hydroxypropylthio]ethanesulfonateClose to Km for (R)-HPC- acs.orgnih.gov
Kic for 2-(2-methyl-2-hydroxypropylthio)ethanesulfonateClose to Km for (R)-HPC- acs.orgnih.gov

Genetic Engineering and Recombinant Protein Expression Strategies (e.g., in Escherichia coli)

Genetic engineering and the expression of recombinant proteins in hosts like Escherichia coli have been pivotal in isolating and characterizing the enzymes involved in (R)-2-hydroxypropyl-CoM(1-) metabolism. These techniques allow for the production of large quantities of pure, active enzymes, which is often a bottleneck when relying on native sources.

The gene encoding (R)-2-hydroxypropyl-CoM dehydrogenase from Xanthobacter strain Py2 has been successfully cloned and expressed in E. coli. acs.orgnih.gov This has enabled detailed biochemical and structural studies that would have been challenging with the native enzyme. Similarly, the epoxyalkane:CoM transferase from the same organism has been heterologously expressed, facilitating the characterization of its role in the initial steps of epoxypropane metabolism. nih.gov

Site-directed mutagenesis is a powerful tool used in conjunction with recombinant expression to probe the function of specific amino acid residues. For example, substitutions of residues in the putative catalytic triad (B1167595) (S142, Y155, and K159) of (R)-2-hydroxypropyl-CoM dehydrogenase resulted in either inactive enzymes or enzymes with significantly reduced activity, confirming their essential role in catalysis. acs.orgnih.gov

Isotopic Labeling (e.g., Deuterium (B1214612), Tritium) and Tracing Methodologies

Isotopic labeling is a crucial technique for tracing the metabolic fate of molecules and elucidating reaction mechanisms. While specific examples of deuterium or tritium (B154650) labeling directly on (R)-2-hydroxypropyl-CoM(1-) are not extensively detailed in the provided context, the general application of such methods is well-established in metabolic research.

In the broader context of Coenzyme M-dependent pathways, isotopic labeling would be invaluable for:

Tracing the origin of atoms: Following the path of labeled atoms from a substrate like propylene (B89431) through to the final products.

Determining reaction mechanisms: Investigating the stereochemistry of enzymatic reactions and identifying which bonds are broken and formed.

Quantifying metabolic fluxes: Measuring the rate of flow of metabolites through different branches of a pathway.

Advanced Spectroscopic Techniques for Mechanistic Elucidation (e.g., X-ray Diffraction)

Advanced spectroscopic techniques are indispensable for understanding the three-dimensional structure and catalytic mechanisms of enzymes involved in (R)-2-hydroxypropyl-CoM(1-) metabolism.

X-ray crystallography has been successfully used to determine the crystal structures of both (R)- and (S)-hydroxypropyl-CoM dehydrogenases. usu.edu These structures have provided a detailed view of the enzymes' active sites, revealing the structural basis for their stereospecificity. usu.edu By comparing the structures of the two enzymes, researchers have been able to identify key amino acid residues that dictate whether the enzyme preferentially binds the (R)- or (S)-enantiomer of the substrate. usu.edu

Other spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are also vital. NMR can be used to determine the structure of metabolites in solution and to study enzyme-substrate interactions. FTIR can provide information about the vibrational modes of molecules, which can change upon substrate binding or during the catalytic cycle, offering insights into the chemical transformations occurring in the active site.

Design and Application of Metabolic Pathway Inhibitors (e.g., 2-bromoethanesulfonate)

Metabolic inhibitors are powerful tools for probing the function of specific enzymes and pathways. By blocking a particular enzymatic step, researchers can observe the resulting accumulation of upstream metabolites and depletion of downstream products, thereby confirming the role of the inhibited enzyme.

In the study of Coenzyme M-dependent pathways, 2-bromoethanesulfonate (BES) is a well-known inhibitor. While its primary use is in inhibiting methanogenesis, its structural similarity to Coenzyme M makes it a potential inhibitor for other CoM-dependent enzymes.

In the context of (R)-2-hydroxypropyl-CoM dehydrogenase from Xanthobacter strain Py2, researchers have used substrate analogs and chemical modifiers to probe the active site. acs.orgnih.gov For instance, (S)-2-hydroxypropylthio]ethanesulfonate and 2-(2-methyl-2-hydroxypropylthio)ethanesulfonate were found to be competitive inhibitors, providing information about the structural requirements for substrate binding. acs.orgnih.gov Additionally, arginine-specific modifiers like 2,3-butanedione (B143835) and phenylglyoxal (B86788) were shown to inactivate the enzyme, suggesting the importance of arginine residues in binding the sulfonate group of the substrate. acs.orgnih.gov

The table below provides examples of inhibitors used in the study of enzymes related to (R)-2-hydroxypropyl-CoM metabolism.

InhibitorTarget EnzymeType of InhibitionReference
(S)-2-hydroxypropylthio]ethanesulfonate(R)-2-hydroxypropyl-CoM dehydrogenaseCompetitive acs.orgnih.gov
2-(2-methyl-2-hydroxypropylthio)ethanesulfonate(R)-2-hydroxypropyl-CoM dehydrogenaseCompetitive acs.orgnih.gov
2,3-butanedione(R)-2-hydroxypropyl-CoM dehydrogenaseInactivator (arginine-specific) acs.orgnih.gov
Phenylglyoxal(R)-2-hydroxypropyl-CoM dehydrogenaseInactivator (arginine-specific) acs.orgnih.gov

Metabolomics and Proteomics Approaches for Pathway Discovery

Metabolomics and proteomics are large-scale analytical approaches that provide a global snapshot of the metabolites and proteins present in a biological system under specific conditions. These "omics" technologies are instrumental in discovering new metabolic pathways and understanding how they are regulated.

Proteomics can be used to identify all the proteins that are expressed when an organism is grown on a particular substrate, such as propylene. By comparing the proteome of cells grown on propylene with that of cells grown on another carbon source, researchers can identify the enzymes that are specifically involved in propylene metabolism, including those that act on (R)-2-hydroxypropyl-CoM(1-).

Metabolomics , on the other hand, focuses on the comprehensive analysis of all metabolites in a cell or organism. This approach can be used to identify novel intermediates in a metabolic pathway. For example, by analyzing the metabolome of Xanthobacter strain Py2 grown on propylene, researchers could potentially identify (R)-2-hydroxypropyl-CoM(1-) and other related compounds, providing direct evidence for their involvement in the pathway.

Together, these systems-level approaches provide a powerful framework for discovering and characterizing the complex metabolic networks that involve (R)-2-hydroxypropyl-CoM(1-).

Broader Biochemical and Environmental Significance of R 2 Hydroxypropyl Com 1 Metabolism

Relevance to the Natural Biodegradation of Aliphatic Hydrocarbons and Epoxides

The metabolism of (R)-2-hydroxypropyl-CoM(1-) is an integral part of the aerobic biodegradation pathway for short-chain aliphatic hydrocarbons, such as propylene (B89431). nih.govresearchgate.net This process is particularly important in understanding how microorganisms detoxify and utilize these compounds.

Alkene-oxidizing bacteria, like Xanthobacter autotrophicus Py2 and various species of Mycobacterium, Rhodococcus, and Nocardioides, initiate the breakdown of alkenes by oxidizing them into highly reactive and toxic epoxides. nih.govwikipedia.orgresearchgate.net For instance, propylene is converted to epoxypropane. nih.govwikipedia.org These epoxides are electrophilic and can damage cellular components like DNA and proteins. wikipedia.org

This is where coenzyme M (CoM) plays a crucial protective role. The enzyme epoxyalkane:CoM transferase (EaCoMT) catalyzes the conjugation of CoM with the epoxide. wikipedia.orgnih.gov In the case of epoxypropane, this reaction forms a mixture of (R)- and (S)-2-hydroxypropyl-CoM. nih.govresearchgate.net This step is critical as it converts the toxic electrophilic epoxide into a stable, nucleophilic compound that can be further metabolized without causing cellular damage. wikipedia.orgnih.gov

The formation of (R)-2-hydroxypropyl-CoM is a key intermediate step in a four-component enzyme system that ultimately converts the initial epoxide into acetoacetate (B1235776), which can then enter central metabolic pathways. nih.govqmul.ac.ukgenome.jp This pathway includes the stereospecific dehydrogenation of (R)-2-hydroxypropyl-CoM. nih.govresearchgate.net The discovery of this CoM-dependent pathway has been pivotal in understanding the complete microbial assimilation of short-chain alkenes. nih.gov

Understanding the Extended Roles of Coenzyme M in Microbial Biochemistry

Historically, coenzyme M (2-mercaptoethanesulfonate) was thought to be exclusively involved in methanogenesis in archaea, where it acts as a methyl carrier in the final step of methane (B114726) formation. nih.govpnas.org However, the discovery of its role in bacterial alkene metabolism has significantly broadened our understanding of this small but vital organic cofactor. nih.govpnas.org

In bacteria, CoM functions as a carrier molecule, not for methyl groups, but for larger C3 moieties derived from alkenes like propylene. nih.gov The unique chemical properties of CoM, particularly its thiol group for reactivity and its sulfonate group for aqueous solubility, make it an ideal molecule for activating and transforming otherwise toxic epoxides. wikipedia.org By converting the electrophilic epoxypropane into a nucleophilic species, CoM facilitates subsequent enzymatic reactions, including carboxylation. nih.gov

The involvement of CoM in such distinct metabolic pathways in both archaea and bacteria suggests a case of convergent evolution, where different organisms have independently adapted this coenzyme for different chemical tasks. pnas.org In archaea, it is central to energy metabolism through methane production, while in certain bacteria, it is key to a detoxification and assimilation pathway for hydrocarbons. nih.govpnas.org This expanded role highlights CoM as a more versatile and widespread cofactor in microbial biochemistry than previously recognized, participating in critical processes from C1 metabolism in anaerobes to hydrocarbon degradation in aerobes. pnas.org

Potential for Bioremediation of Contaminated Sites

The metabolic pathway involving (R)-2-hydroxypropyl-CoM(1-) and the enzyme epoxyalkane:CoM transferase (EaCoMT) presents significant potential for the bioremediation of sites contaminated with certain industrial pollutants. nih.gov Many hazardous environmental contaminants are short-chain alkenes and their chlorinated derivatives, such as ethene and vinyl chloride (VC). nih.govnih.gov

Aerobic bacteria that can assimilate these compounds often use a monooxygenase to convert them into their corresponding epoxides. nih.govoup.com For example, ethene is converted to epoxyethane, and VC is converted to chlorooxirane. nih.gov These epoxides are toxic and carcinogenic. wikipedia.orgoup.com The CoM-dependent pathway provides an effective means for microorganisms to detoxify these harmful intermediates. wikipedia.orgnih.gov

The enzyme EaCoMT has been shown to be active not only with epoxypropane but also with epoxyethane and chlorooxirane, indicating its role in the degradation of these environmental pollutants. nih.gov By converting these toxic epoxides into CoM adducts, the pathway effectively neutralizes their threat and channels them into the cell's central metabolism. nih.govnih.gov

The presence and diversity of EaCoMT genes in groundwater samples from contaminated sites suggest that these CoM-dependent degradation pathways are actively contributing to the natural attenuation of these pollutants. nih.gov This understanding opens up possibilities for developing enhanced bioremediation strategies. By stimulating the growth of naturally occurring bacteria that possess this pathway (biostimulation) or by introducing such bacteria into a contaminated site (bioaugmentation), it may be possible to accelerate the cleanup of sites polluted with chlorinated ethenes and other aliphatic hydrocarbons. nih.govoup.com The enzymes within this pathway, particularly EaCoMT, represent key targets for monitoring and engineering more efficient bioremediation solutions. nih.govwiley.com

Future Research Directions and Applications in R 2 Hydroxypropyl Com 1 Research

Discovery of Novel Enzymes and Pathways in Diverse Microbial Systems

The metabolic pathway involving (R)-2-hydroxypropyl-CoM(1-) is not yet fully understood across the microbial world. Future research will likely focus on identifying and characterizing novel enzymes and entire metabolic pathways in a wider range of microorganisms. uwaterloo.ca The enzyme (R)-2-hydroxypropylthioethanesulfonate dehydrogenase from Xanthobacter strain Py2, which is involved in coenzyme M-dependent epoxide metabolism, has been cloned and expressed, providing a foundation for further investigation. nih.gov

A key area of interest is the discovery of new epoxide hydrolases. mdpi.comucanr.edu These enzymes are crucial for the metabolism of epoxides, which are often toxic to cells. wur.nl By exploring diverse microbial ecosystems, from soil to marine environments, researchers may uncover epoxide hydrolases with unique substrate specificities and catalytic properties. These novel enzymes could be instrumental in bioremediation efforts, breaking down environmental pollutants containing epoxide functionalities.

Furthermore, investigating the metabolism of coenzyme M analogues in different organisms could reveal alternative pathways and enzymes. nih.govmdpi.comresearchgate.net This comparative approach can provide insights into the evolution of metabolic diversity and may lead to the discovery of enzymes with enhanced stability or efficiency, suitable for industrial applications. The study of methyl-coenzyme M reductase (MCR) and its analogues offers a glimpse into the potential for discovering enzymes capable of activating and functionalizing challenging substrates. acs.orgumich.edu

Elucidation of Regulatory Mechanisms Governing Epoxide Metabolism

Understanding how microbial cells control the flow of metabolites through epoxide pathways is critical for both fundamental science and practical applications. Future research will need to unravel the complex regulatory networks that govern the expression and activity of enzymes involved in (R)-2-hydroxypropyl-CoM(1-) metabolism.

One promising area is the study of transcriptional regulators that sense epoxides or downstream metabolites. For instance, the CifR protein in Pseudomonas aeruginosa is an epoxide-sensing transcriptional repressor that controls the expression of the virulence factor Cif, an epoxide hydrolase. nih.gov Uncovering similar regulatory systems in other bacteria could provide targets for antimicrobial drug development or tools for controlling engineered metabolic pathways.

Post-translational modifications and allosteric regulation of key enzymes also warrant further investigation. Soluble epoxide hydrolase (sEH), for example, exhibits complex allosteric regulation by its own substrates, linking the metabolism of fatty acid epoxides and lipid phosphates. mdpi.com Research has also shown that gut bacteria can regulate sEH activity through the production of metabolites like acetate. diabetesjournals.org Exploring how such mechanisms operate in the context of (R)-2-hydroxypropyl-CoM(1-) metabolism could reveal new strategies for modulating pathway flux.

Application of Synthetic Biology for Pathway Reconstruction and Optimization

Synthetic biology offers powerful tools for reconstructing and optimizing metabolic pathways in tractable host organisms like E. coli or yeast. lbl.govwarwick.ac.uk This approach allows researchers to study the (R)-2-hydroxypropyl-CoM(1-) pathway in a controlled environment, away from the complexities of its native host.

A key challenge in synthetic biology is the efficient assembly of multi-gene pathways. researchgate.net The development of standardized genetic parts and assembly methods, such as YeastFab, facilitates the rapid prototyping of new metabolic circuits. iuk-business-connect.org.uk By reconstructing the (R)-2-hydroxypropyl-CoM(1-) pathway, researchers can systematically test the function of each enzyme, identify bottlenecks, and optimize the pathway for the production of desired chemicals. nih.gov

Furthermore, synthetic biology enables the engineering of novel pathways by combining enzymes from different organisms. This "mix-and-match" approach can lead to the production of non-natural compounds with valuable properties. For example, by introducing genes from plant polyketide synthesis into a modified Saccharopolyspora erythraea strain, researchers were able to produce a novel pyrone. nih.gov Similar strategies could be applied to the (R)-2-hydroxypropyl-CoM(1-) pathway to generate new chiral building blocks for the chemical industry.

Development of Biocatalysts for Enantioselective Organic Synthesis

The enzymes involved in the metabolism of (R)-2-hydroxypropyl-CoM(1-) hold great promise as biocatalysts for the synthesis of enantiomerically pure chemicals. wur.nl Enantioselective synthesis is of paramount importance in the pharmaceutical and fine chemical industries, where the biological activity of a molecule often depends on its specific 3D structure.

Epoxide hydrolases are particularly attractive biocatalysts because they can resolve racemic mixtures of epoxides to produce chiral diols and epoxides with high enantiomeric excess. mdpi.com Researchers are actively working on improving the enantioselectivity and stability of these enzymes through protein engineering techniques like directed evolution and rational design. mdpi.com

Another promising class of enzymes are the halohydrin dehalogenases, which can catalyze the enantioselective ring-opening of epoxides with various nucleophiles. rsc.orgnih.gov This has been demonstrated in the synthesis of chiral azido (B1232118) alcohols and thiiranes, which are valuable intermediates for the production of pharmaceuticals and other bioactive molecules. rsc.orgnih.gov By harnessing the catalytic power of these and other enzymes from the (R)-2-hydroxypropyl-CoM(1-) pathway, it may be possible to develop greener and more efficient routes to a wide range of chiral compounds.

Interactive Data Table: Enzymes with Potential for Biocatalysis

Enzyme FamilyCatalyzed ReactionPotential Application
Epoxide HydrolasesEnantioselective hydrolysis of epoxidesProduction of chiral diols and epoxides
Halohydrin DehalogenasesEnantioselective ring-opening of epoxidesSynthesis of chiral azido alcohols and thiiranes
DehydrogenasesOxidation of secondary alcoholsProduction of chiral ketones

Q & A

Q. Table 1: Comparison of Analytical Techniques for Enantiomeric Purity

TechniqueSensitivitySpecificityApplicability to (R)-enantiomerReference
Chiral HPLCHighModerateBroad (requires chiral columns)
X-ray DiffractionVery HighVery HighLimited to crystalline samples
Enzymatic AssayModerateHighSpecific to EC 1.1.1.268

Q. Table 2: Key Enzymes in (R)-2-hydroxypropyl-CoM(1-) Metabolism

Enzyme (EC Number)FunctionEnantiomer Specificity
EC 1.1.1.268Oxidizes (R)-enantiomer(R)-specific
EC 1.1.1.269Oxidizes (S)-enantiomer(S)-specific
EC 4.4.1.23 (Component I)Cleaves CoM derivativesNon-stereoselective

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.